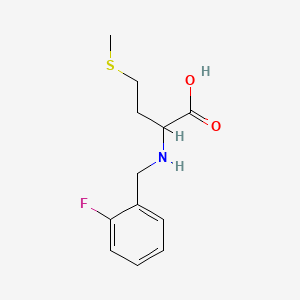

N-(2-fluorobenzyl)methionine

Description

N-(2-fluorobenzyl)methionine is a modified amino acid derivative where a 2-fluorobenzyl group is covalently attached to the nitrogen atom of methionine. Methionine, a sulfur-containing essential amino acid, plays critical roles in protein synthesis and methylation processes.

Properties

Molecular Formula |

C12H16FNO2S |

|---|---|

Molecular Weight |

257.323 |

IUPAC Name |

2-[(2-fluorophenyl)methylamino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C12H16FNO2S/c1-17-7-6-11(12(15)16)14-8-9-4-2-3-5-10(9)13/h2-5,11,14H,6-8H2,1H3,(H,15,16) |

InChI Key |

RBNMUOQEWQORJI-UHFFFAOYSA-N |

SMILES |

CSCCC(C(=O)O)NCC1=CC=CC=C1F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs

N-(2-fluorobenzyl)methionine belongs to a class of N-substituted methionine derivatives. Key analogs include:

N-benzylmethionine : Lacks the fluorine substituent, offering a baseline for comparing halogen effects.

N-(2-methoxybenzyl)methionine : Substitutes fluorine with a methoxy group, altering electronic and steric profiles.

N-(2-chlorobenzyl)methionine : Replaces fluorine with chlorine, introducing a heavier halogen with distinct electronegativity and van der Waals interactions.

Table 1: Structural Comparison of N-Substituted Methionine Derivatives

| Compound | Substituent (X) | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | F | C₁₂H₁₅FNO₂S | 256.31 |

| N-benzylmethionine | H | C₁₂H₁₆NO₂S | 238.32 |

| N-(2-methoxybenzyl)methionine | OCH₃ | C₁₃H₁₈NO₃S | 268.35 |

| N-(2-chlorobenzyl)methionine | Cl | C₁₂H₁₅ClNO₂S | 272.77 |

Physicochemical Properties

The fluorine atom in this compound significantly impacts properties:

- Lipophilicity: Fluorine increases logP compared to non-halogenated analogs, enhancing membrane permeability.

- Stability : The C-F bond’s strength may reduce susceptibility to oxidative or enzymatic cleavage.

Table 2: Key Physicochemical Properties

| Compound | logP (Predicted) | Aqueous Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| This compound | 1.8 | ~5.2 | 148–152 |

| N-benzylmethionine | 1.5 | ~7.1 | 135–138 |

| N-(2-methoxybenzyl)methionine | 1.2 | ~9.3 | 130–134 |

Analytical Characteristics

Mass spectrometry (MS) fragmentation patterns differentiate this compound from analogs. As observed in related fluorobenzyl compounds (e.g., 25B-NBF), the 2-fluorobenzyl group generates a diagnostic fragment ion at m/z 109.0448 (C₇H₆F⁺), distinct from the m/z 121.0648 (C₈H₉O⁺) ion of methoxybenzyl derivatives . This fragmentation pathway aids in structural identification and purity assessment.

Table 3: Key MS Fragments of N-Substituted Methionine Derivatives

| Compound | Diagnostic Fragment (m/z) | Corresponding Ion |

|---|---|---|

| This compound | 109.0448 | C₇H₆F⁺ |

| N-(2-methoxybenzyl)methionine | 121.0648 | C₈H₉O⁺ |

| N-benzylmethionine | 91.0542 | C₇H₇⁺ (tropylium ion) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.